Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 864273-35-8
VCID: VC16265683
InChI: InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14)
SMILES:
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol

Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-

CAS No.: 864273-35-8

Cat. No.: VC16265683

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- - 864273-35-8

Specification

CAS No. 864273-35-8
Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
IUPAC Name 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14)
Standard InChI Key HMSHUELZADJLEA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNC(=O)CN)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The molecular formula of acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-, is C11H14FN3OC_{11}H_{14}FN_3O. Its structure comprises:

  • A 2-aminoacetamide core (NH2-CH2-CONH-\text{NH}_2\text{-CH}_2\text{-CONH-}), which introduces hydrogen-bonding capabilities.

  • A 2-(4-fluorophenyl)ethyl group attached to the nitrogen, providing hydrophobic and electron-withdrawing characteristics due to the fluorine atom.

The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences lipophilicity, a critical factor in blood-brain barrier permeability .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight223.25 g/mol
LogP (Partition Coefficient)1.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area75 Ų

These properties suggest moderate solubility in aqueous media and potential for oral bioavailability.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be synthesized via two primary approaches:

Amide Coupling Strategy

  • Starting Material: 2-Aminoacetic acid (glycine) and 2-(4-fluorophenyl)ethylamine.

  • Protection: The amino group of glycine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

  • Activation: Boc-protected glycine is activated with coupling agents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling: Reaction with 2-(4-fluorophenyl)ethylamine in the presence of a base (e.g., DIPEA) yields the protected intermediate.

  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) furnishes the final compound.

Reductive Amination Pathway

  • Intermediate Formation: Condensation of 2-oxoacetamide with 2-(4-fluorophenyl)ethylamine under reducing conditions (e.g., sodium cyanoborohydride).

  • Purification: Column chromatography to isolate the desired product.

Challenges in Synthesis

  • Steric Hindrance: The bulky 2-(4-fluorophenyl)ethyl group may slow coupling reactions.

  • Racemization Risk: The 2-amino group necessitates careful control of reaction conditions to prevent racemization.

CompoundTargetActivity (IC₅₀)
Target AcetamideOpioid ReceptorsNot Tested
Modafinil DAT3.2 µM
N-Cyclopropyl Analogµ-Opioid Receptor0.8 µM

Structure-Activity Relationship (SAR) Analysis

Role of the Fluorophenyl Group

  • Electron-Withdrawing Effect: The para-fluorine increases the phenyl ring’s electron deficiency, enhancing interactions with aromatic residues in receptor binding pockets.

  • Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

Impact of the 2-Amino Group

  • Hydrogen Bonding: The amino group facilitates interactions with aspartate or glutamate residues in target proteins.

  • Conformational Flexibility: Free rotation around the C-N bond may allow adaptation to diverse binding sites.

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